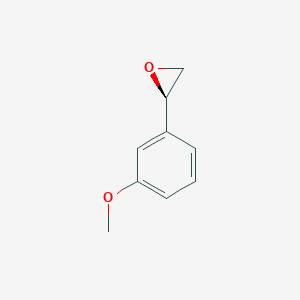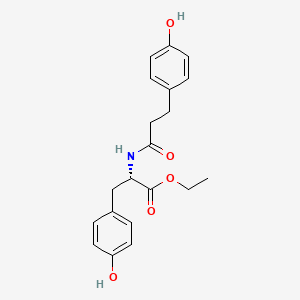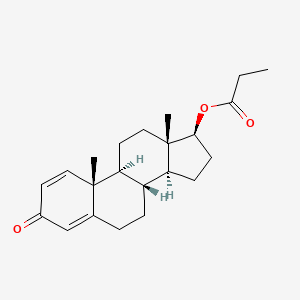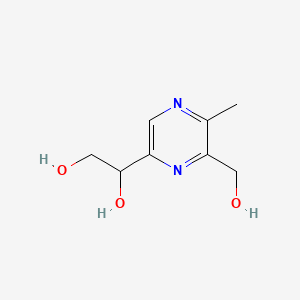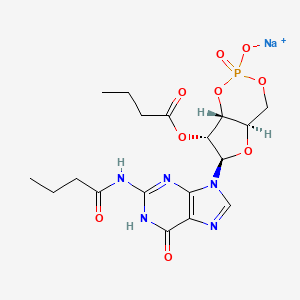![molecular formula C22H21N3 B593183 2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine CAS No. 10040-74-1](/img/structure/B593183.png)
2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a pyrazole moiety, which is further substituted with phenyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine can be achieved through a multi-step process involving the formation of the pyrazole ring followed by its functionalization. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For instance, the α-methylation of pyridines can be performed using a bench-top continuous flow setup, which allows for high selectivity and greener reaction conditions compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or pyrazole rings, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of dihydropyridine derivatives.
Applications De Recherche Scientifique
2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and testing.
Materials Science: Its unique electronic properties may be exploited in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mécanisme D'action
The mechanism of action of 2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: Another pyridine derivative with different substituents.
3-Methyl-2-phenyl-1-substituted-indole: A compound with a similar aromatic structure but different heterocyclic core.
Uniqueness
2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine is unique due to its specific substitution pattern and the presence of both pyridine and pyrazole rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
10040-74-1 |
|---|---|
Formule moléculaire |
C22H21N3 |
Poids moléculaire |
327.431 |
Nom IUPAC |
2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine |
InChI |
InChI=1S/C22H21N3/c1-16-8-6-7-11-20(16)22-14-21(18-13-12-17(2)23-15-18)24-25(22)19-9-4-3-5-10-19/h3-13,15,22H,14H2,1-2H3 |
Clé InChI |
JMVVUYXUFNZNCE-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3C)C4=CC=CC=C4 |
Synonymes |
3-(6-Methyl-3-pyridyl)-1-phenyl-5-(p-tolyl)-2-pyrazoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



